molecular formula C8H9N5 B13954088 1-Propen-1-amine, 3-(1H-purin-2-yl)-

1-Propen-1-amine, 3-(1H-purin-2-yl)-

Cat. No.: B13954088
M. Wt: 175.19 g/mol
InChI Key: GACAIQRKOQDMMU-UHFFFAOYSA-N
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Description

While direct evidence for 1-Propen-1-amine, 3-(1H-purin-2-yl)- is absent in the provided sources, its structural framework suggests a propenylamine backbone substituted with a purine moiety. This compound likely shares reactivity and functional characteristics with other propenylamine derivatives, which are pivotal in pharmaceuticals, agrochemicals, and polymer chemistry. The purine group (a heterocyclic aromatic base) may confer unique biological activity, such as enzyme inhibition or receptor modulation, depending on substitution patterns.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

3-(7H-purin-2-yl)prop-1-en-1-amine

InChI

InChI=1S/C8H9N5/c9-3-1-2-7-10-4-6-8(13-7)12-5-11-6/h1,3-5H,2,9H2,(H,10,11,12,13)

InChI Key

GACAIQRKOQDMMU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)CC=CN)N=CN2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Propen-1-amine, 3-(1H-purin-2-yl)- typically involves coupling a purine derivative functionalized at the 2-position with a propen-1-amine moiety. The purine ring (1H-purin-2-yl) is often introduced via nucleophilic substitution or amination reactions on appropriately functionalized purine precursors.

Purine Functionalization and Amination

A common approach is to start with 2-chloropurine or 2-halopurine derivatives, which are reactive at the 2-position for nucleophilic substitution by amines. For example, purine derivatives such as 6-amino-2-chloro-9-substituted purines have been reacted with primary amines under heating conditions in polar aprotic solvents like dimethylformamide (DMF), often in the presence of bases such as triethylamine to facilitate substitution.

Typical Reaction Conditions:

Step Reagents/Conditions Temperature Time Yield (%)
Nucleophilic substitution 2-chloropurine + primary amine + triethylamine 90 °C 2–53 hours 41–87%
Solvent DMF

The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is diluted with water, and the product is extracted with organic solvents such as diethyl ether. Purification is typically achieved by column chromatography.

Formation of the Propen-1-amine Side Chain

The propen-1-amine moiety can be introduced via reductive amination or by coupling reactions involving aldehydes and amines. For example, aldehydes bearing the propenyl group can be reacted with amines under reductive amination conditions using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents.

Reductive Amination Example:

Step Reagents/Conditions Temperature Time Notes
Aldehyde + amine + NaBH(OAc)3 In 1,2-dichloroethane or ethanol Room temperature Several hours Yields vary

This method allows for the direct formation of the C-N bond linking the purine moiety to the propenyl amine side chain.

Solvent-Free and High-Temperature Methods

In some cases, solvent-free conditions with excess amine at elevated temperatures (e.g., 160 °C for 3–6 hours) have been employed to achieve coupling between purine derivatives and amino alcohols or amines. This approach can improve yields and reduce solvent waste but requires careful temperature control.

Industrial and Scale-Up Considerations

Industrial syntheses may utilize continuous flow reactors and optimized catalysts to improve yields and scalability. Bases such as sodium hydroxide or potassium hydroxide and solvents including toluene, 1,4-dioxane, chloroform, and dichloromethane are employed for extraction and purification steps.

Data Tables Summarizing Key Preparation Parameters

Entry Starting Material Amine/Other Reagent Solvent Base/ Catalyst Temp (°C) Time (h) Yield (%) Notes
1 2-chloropurine 3-aminopropan-1-ol DMF Triethylamine 90 2–53 41–87 Solvent-free alternative at 160 °C also reported
2 2,4,6-triaminopyrimidine Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) Ethanol, EtOAc NaBH(OAc)3 (reducing agent) RT Several Moderate Reductive amination to form substituted amines
3 2-bromopyridine (analog) 3-aminopropylamine DMF K2CO3 Reflux Hours ~67 Pd/Cu catalyzed coupling improves yield
4 Purine derivative Primary amine DMF or solvent-free Triethylamine or Hünig’s base 90-160 3–53 41–87 Purification by column chromatography

Purification and Characterization

Purification Techniques

  • Column Chromatography: Silica gel chromatography with gradient elution (e.g., ethyl acetate/pentane mixtures) is commonly used to purify crude products.
  • Liquid-Liquid Extraction: Acid-base extraction using aqueous acid/base washes and organic solvents like dichloromethane or ether helps remove impurities.
  • Preparative HPLC: For high purity (>95%), preparative high-performance liquid chromatography is employed, especially for pharmaceutical-grade compounds.

Analytical Characterization

Research Outcomes and Yields

  • Yields for the nucleophilic substitution of 2-chloropurine with amines range from 41% to 87%, depending on reaction conditions and substituents.
  • Reductive amination approaches provide moderate to good yields, with the advantage of milder conditions and fewer side reactions.
  • Solvent-free high-temperature methods yield comparable results but require more stringent control.
  • Industrial processes emphasize scalability and safety, employing optimized solvent systems and bases for efficient isolation and purification.

Chemical Reactions Analysis

1-Propen-1-amine, 3-(1H-purin-2-yl)- undergoes various chemical reactions, including:

Scientific Research Applications

1-Propen-1-amine, 3-(1H-purin-2-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Propen-1-amine, 3-(1H-purin-2-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propenylamines

1-Propen-1-amine, N,N,2-trimethyl (CAS 6906-32-7)
  • Structure : Features a trimethyl substitution on the amine and a methyl group at the C2 position.
  • Properties :
    • Molecular formula: C₆H₁₃N
    • Molecular weight: 99.17 g/mol
    • Reactivity: Undergoes oxidation with O₂ (k = 4.9×10⁻¹⁰ cm³/molecule·s at 298 K) .
  • Applications : Used in combustion chemistry studies due to its reactivity with oxygen .
1-Propen-1-amine, N,N-dimethyl-3-(trimethylsilyl)-, (E)- (CAS 105686-38-2)
  • Structure : Contains a dimethylamine group and a trimethylsilyl substituent at C3.
  • Properties :
    • Molecular formula: C₈H₁₉NSi
    • Molecular weight: 157.33 g/mol
    • Stability: The silyl group enhances hydrophobicity and thermal stability .
  • Applications: Potential use in organosilicon chemistry or as a ligand in catalysis .
3-(Aziridin-1-yl)propan-1-amine (CAS 1072-65-7)
  • Structure : Aziridine (three-membered ring) substituted at the C3 position.
  • Properties :
    • Molecular formula: C₅H₁₂N₂
    • Molecular weight: 100.17 g/mol
    • Reactivity: High strain in the aziridine ring increases susceptibility to nucleophilic attack .
  • Safety : Requires stringent handling due to toxicity risks associated with reactive amines .

Heterocyclic-Substituted Propanamines

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
  • Structure : Triazole ring substituted with a methyl group at N1.
  • Properties :
    • Purity: ≥95%
    • Applications: Versatile in drug discovery (e.g., kinase inhibitors) and agrochemicals (herbicide adjuvants) .
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine (CAS 956786-61-1)
  • Structure : Pyrazole ring with a methyl group at C4.
  • Properties :
    • Molecular weight: 187.67 g/mol
    • Purity: 95%
    • Applications: Intermediate in synthesizing bioactive molecules, particularly in antifungal agents .
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
  • Structure : Trifluoromethyl-substituted pyrazole.
  • Properties :
    • Molecular formula: C₁₂H₁₆F₃N₅
    • Molecular weight: 287.29 g/mol
    • Applications: Explored in pesticide development due to enhanced lipophilicity from the CF₃ group .

Halogenated Propenylamines

1-Bromo-N,N,2-trimethylprop-1-en-1-amine (CAS N/A)
  • Structure : Bromine substitution at C1 with trimethylamine.
  • Reactivity : Acts as an alkylating agent in organic synthesis.
  • Safety : Corrosive; requires PPE during handling .
1-Chloro-N,N,2-trimethylprop-1-en-1-amine (CAS 26189-59-3)
  • Structure : Chlorine substituent at C1.
  • Applications : Intermediate in polymer chemistry and crosslinking agents .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Purity Applications
1-Propen-1-amine, N,N,2-trimethyl C₆H₁₃N 99.17 6906-32-7 N,N,2-trimethyl N/A Combustion chemistry
3-(Aziridin-1-yl)propan-1-amine C₅H₁₂N₂ 100.17 1072-65-7 Aziridine N/A Reactive intermediate
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine C₇H₁₃N₃ 187.67 956786-61-1 Pyrazole, methyl 95% Antifungal agents
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine C₁₂H₁₆F₃N₅ 287.29 1006336-85-1 CF₃, pyrazole 95% Pesticide development

Key Research Findings

  • Biological Activity: Pyrazole- and triazole-substituted propanamines exhibit enhanced bioactivity compared to non-heterocyclic analogs, likely due to improved target binding (e.g., PET inhibition in chloroplasts) .
  • Reactivity Trends : Halogenated derivatives (e.g., bromo- or chloro-substituted) show higher electrophilicity, making them suitable for polymer crosslinking but requiring careful toxicity management .
  • Structural Impact : Silyl groups (e.g., trimethylsilyl) increase thermal stability, whereas aziridine rings introduce strain-driven reactivity .

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